Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[410]heptane-3-carboxylate is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core. This is followed by functional group modifications to introduce the benzyl and pyrrole moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: shares similarities with other bicyclic compounds, such as bicyclo[2.1.1]hexanes and pyrazole carboxamides.
Unique Features: The presence of the benzyl and pyrrole moieties, along with the specific bicyclic structure, distinguishes it from other similar compounds.
Uniqueness
The unique combination of functional groups and the bicyclic core structure gives this compound distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula C13H15N1O3 and its structure features a bicyclic framework that contributes to its unique biological properties. The presence of the pyrrole moiety is particularly significant due to its known interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C13H15N1O3 |
Molecular Weight | 233.27 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of bicyclic compounds similar to this compound. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines, including MCF7 and A375, with IC50 values indicating potent activity (IC50 values ranging from 0.39 µM to 4.2 µM) .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a comparative study, several derivatives were screened for their anticancer activity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 0.46 |
Compound B | A375 | 4.2 |
Benzyl derivative | NCI-H460 | 0.39 |
These findings suggest that modifications in the bicyclic structure can enhance anticancer properties, making it a promising scaffold for drug development.
Neuropharmacological Effects
Bicyclic compounds like Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane have been investigated for their neuropharmacological effects, particularly as selective reuptake inhibitors for neurotransmitters such as serotonin, norepinephrine, and dopamine (SERT, NET, and DAT). These compounds demonstrate excellent bioavailability and brain penetration, which are crucial for central nervous system (CNS) activity .
The proposed mechanism involves the inhibition of neurotransmitter reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft, which may enhance mood and cognitive functions.
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
benzyl 6-(1-methylpyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C18H20N2O3/c1-19-10-5-8-15(19)18-9-11-20(12-16(18)23-18)17(21)22-13-14-6-3-2-4-7-14/h2-8,10,16H,9,11-13H2,1H3 |
InChI Key |
WOSLQDQDXCZCOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C23CCN(CC2O3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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